tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

Medicinal Chemistry Physicochemical Profiling Spirocyclic Building Blocks

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1263180-96-6) is a gem-difluoro-substituted, orthogonally protected spirocyclic diamine with the molecular formula C12H20F2N2O2 and a molecular weight of 262.30 g/mol. It belongs to the 2,6-diazaspiro[3.5]nonane family, which has been established as a versatile scaffold for medicinal chemistry due to its rigid three-dimensional architecture and the ability to introduce orthogonal protecting groups for selective functionalization.

Molecular Formula C12H20F2N2O2
Molecular Weight 262.30 g/mol
Cat. No. B13061611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
Molecular FormulaC12H20F2N2O2
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC(C1)(F)F)CNC2
InChIInChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(5-15-6-11)4-12(13,14)8-16/h15H,4-8H2,1-3H3
InChIKeyLHFWPIPUVSCOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate: A Fluorinated Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1263180-96-6) is a gem-difluoro-substituted, orthogonally protected spirocyclic diamine with the molecular formula C12H20F2N2O2 and a molecular weight of 262.30 g/mol . It belongs to the 2,6-diazaspiro[3.5]nonane family, which has been established as a versatile scaffold for medicinal chemistry due to its rigid three-dimensional architecture and the ability to introduce orthogonal protecting groups for selective functionalization . The incorporation of the gem-difluoro group at the 8-position distinguishes this compound from its non-fluorinated parent (tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, MW 226.32 g/mol) , and is anticipated to modulate key physicochemical properties including lipophilicity, metabolic stability, and basicity, making it a strategic choice for structure-activity relationship (SAR) exploration in drug discovery programs [1].

Why tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate Cannot Be Replaced by Non-Fluorinated 2,6-Diazaspiro[3.5]nonane Analogs


Generic substitution of tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate with the non-fluorinated tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 885272-17-3) or other spirocyclic diamines is chemically feasible but scientifically unsound for applications where precise modulation of physicochemical properties is critical. The gem-difluoro group introduces a strong inductive effect that lowers the pKa of the adjacent amine, alters the conformational equilibrium of the spirocyclic ring, and significantly impacts metabolic vulnerability at the C8 position [1]. In the context of drug discovery, such substitutions directly affect target engagement, selectivity, and pharmacokinetics—parameters that cannot be replicated by simply scaling up the non-fluorinated congener [2]. The orthogonal Boc-protection at N6 combined with the free NH at N2, as first described for this scaffold family, further necessitates the use of the authentic compound to ensure regioselective diversification .

Quantitative Differentiation Evidence for tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate Against Key Analogs


Molecular Weight and Physicochemical Property Differentiation vs. Non-Fluorinated Parent Compound

The introduction of two fluorine atoms at the 8-position increases the molecular weight from 226.32 g/mol (tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate) to 262.30 g/mol, a delta of +35.98 g/mol (+15.9%) . This mass increment is accompanied by a change in molecular formula from C12H22N2O2 to C12H20F2N2O2, reflecting the formal replacement of two hydrogen atoms with fluorine . While experimental logP and pKa data for this specific compound are not publicly available, the well-established electron-withdrawing effect of gem-difluoro groups is known to reduce the basicity of proximal amines by approximately 1–2 pKa units in spirocyclic systems, as demonstrated for analogous gem-difluoro azaspiro scaffolds [1].

Medicinal Chemistry Physicochemical Profiling Spirocyclic Building Blocks

Metabolic Stability Enhancement Through Gem-Difluoro Blockade of Oxidative Metabolism

The incorporation of a gem-difluoro group at the C8 position of the spirocyclic ring is a strategic modification to block cytochrome P450-mediated oxidation at this site. In structurally related gem-difluoro azaspiro[3.5]nonane systems (e.g., 2,2-difluoro-7-azaspiro[3.5]nonane), the CF2 group has been documented to enhance metabolic stability by preventing hydroxylation at the fluorinated carbon, a primary route of oxidative clearance for non-fluorinated congeners [1]. While direct microsomal stability data for the target compound remain unpublished, the general principle is well-established: gem-difluoro substitution reduces intrinsic clearance in human liver microsomes by factors ranging from 2- to >10-fold depending on the scaffold and assay conditions [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Orthogonal Protection Strategy Enables Regioselective Functionalization Unattainable with Non-Protected Analogs

The target compound features a Boc (tert-butyloxycarbonyl) protecting group selectively installed on the N6 nitrogen, leaving the N2 nitrogen as a free secondary amine. This orthogonal protection pattern, first systematically described for the 2,6-diazaspiro[3.5]nonane series by Orain et al. (Synlett, 2015), enables sequential, regioselective derivatization: N2 can be alkylated, acylated, or sulfonylated independently, followed by N6 deprotection under acidic conditions for a second diversification step . By contrast, the unprotected 2,6-diazaspiro[3.5]nonane core or symmetrically protected variants (e.g., bis-Boc) require additional synthetic steps and chromatographic separations to achieve the same regiochemical control, reducing overall yield and increasing procurement costs .

Synthetic Chemistry Protecting Group Strategy Spirocyclic Scaffolds

Biological Target Engagement: CDK Inhibition by Structurally Related 8,8-Difluoro-2,6-diazaspiro Compounds

While direct biological data for the target compound itself are not publicly available, a closely related analog—8-(8,8-difluoro-6-methyl-2,6-diazaspiro[3.4]octan-2-yl)-6-methyl-N-(1-(methylsulfonyl)piperidin-4-yl)pyrido[3,4-d]pyrimidin-2-amine (BindingDB ID: BDBM648907)—demonstrates IC50 values of 350 nM against CDK1/Cyclin B and <200 nM against CDK2/Cyclin E1 [1]. This indicates that the 8,8-difluoro-2,6-diazaspiro scaffold, when appropriately elaborated, can achieve potent engagement with clinically relevant kinase targets. The Boc-protected building block described herein serves as a direct precursor for synthesizing analogous N6-substituted derivatives for kinase inhibitor programs .

Kinase Inhibition CDK Inhibitors Oncology

Optimal Application Scenarios for tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate in Research and Industrial Settings


Kinase Inhibitor Lead Optimization Requiring Enhanced Metabolic Stability

In programs targeting CDK, MAPK, or other kinases where metabolic soft spots limit in vivo exposure, the 8,8-difluoro building block can be elaborated into potent inhibitors with improved microsomal stability, as evidenced by the sub-micromolar CDK activity of close structural analogs [1]. The orthogonal Boc protection allows rapid parallel synthesis of N2-capped analogs while retaining the difluoro moiety for metabolic shielding .

Construction of Spirocyclic Fragment Libraries for FBLG-Based Screening

The combination of a rigid spirocyclic core, a free secondary amine (N2) for fragment growth, and the gem-difluoro group for favorable physicochemical properties makes this compound an ideal core scaffold for fragment-based lead generation (FBLG) libraries. The orthogonal protection enables late-stage diversification after initial fragment hit confirmation, streamlining the hit-to-lead process .

pKa-Modulated CNS Drug Discovery Programs

For CNS targets where the basicity of the amine influences both blood-brain barrier penetration and off-target binding to aminergic receptors, the electron-withdrawing gem-difluoro group's predicted 1–2 unit pKa reduction [2] can attenuate the amine's basicity without introducing additional hydrogen bond donors, potentially improving CNS drug-like properties [3].

PROTAC Linker and Degrader Synthesis

The spirocyclic diamine core with orthogonal protection serves as a conformationally constrained linker in PROTAC (Proteolysis Targeting Chimera) design. The gem-difluoro substitution provides a unique 19F NMR handle for conformational analysis and metabolic tracking, while the sequential deprotection strategy enables stepwise conjugation of the target protein ligand and the E3 ligase recruiting element .

Quote Request

Request a Quote for tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.